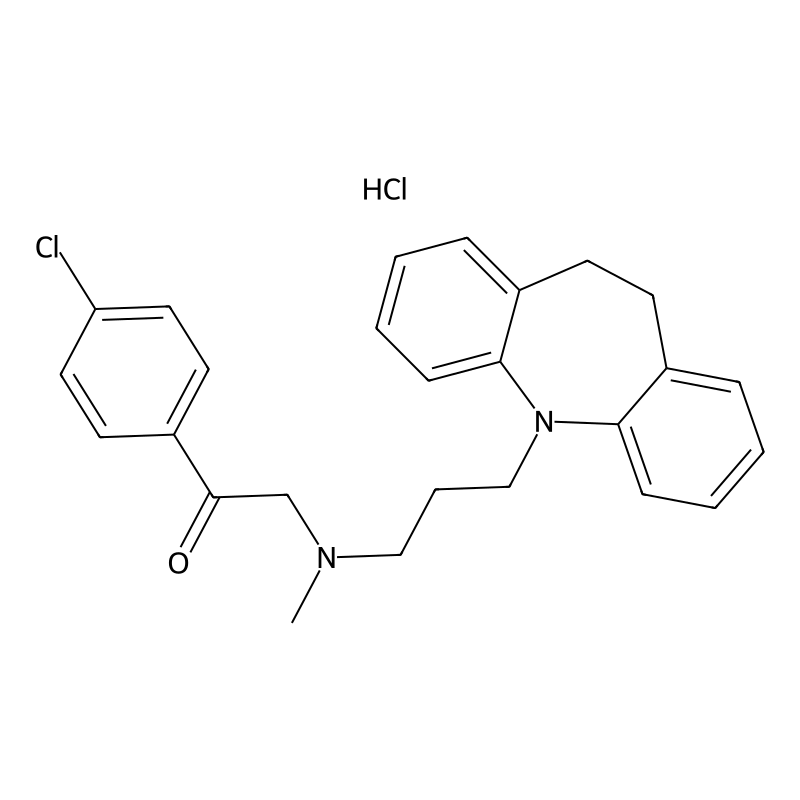

Lofepramine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

lofepramine pharmacokinetics absorption distribution

Lofepramine Pharmacokinetic Summary

| Parameter | Value | Reference / Notes |

|---|---|---|

| Bioavailability | N/A | Not found in available literature. |

| Volume of Distribution | N/A | Not found in available literature. |

| Plasma Protein Binding | ~99% | [1] |

| Metabolism | Extensive hepatic first-pass metabolism | Primarily to active metabolite desipramine (desmethylimipramine). Other paths include N-oxidation, hydroxylation, and conjugation [1]. |

| Plasma Half-Life | ~5 hours | [1] |

| Route of Elimination | Urine (mainly as metabolites) | [1] |

| Clearance | N/A | Not found in available literature. |

Metabolic Pathway and Key Characteristics

The primary known metabolic pathway for Lofepramine is its conversion into the active metabolite desipramine. The following diagram illustrates this process and its implications.

> Lofepramine is metabolized primarily in the liver to its active form, desipramine, and is characterized by a noradrenergic mechanism of action and a favorable safety profile in overdose.

Information Gaps and Research Limitations

The search results confirm a significant lack of publicly available, detailed pharmacokinetic data on Lofepramine suitable for a researcher-level whitepaper.

- Missing Quantitative Data: Foundational parameters such as bioavailability, volume of distribution, and clearance rates are not reported in the accessible sources.

- Lack of Experimental Detail: The search results do not contain the detailed methodologies for key experiments, such as the specific analytical techniques (e.g., HPLC-MS) used to determine plasma concentrations, or the design of dose-proportionality and enzyme phenotyping studies.

- Source Limitations: The most detailed information comes from a general overview chapter and a DrugBank entry marked as "Experimental," which lacks most data [1] [2]. Other highly relevant sources, such as a Prescriber's Guide, provide only a summary without technical depth [3].

Suggestions for Further Research

To build a complete pharmacokinetic profile, you may need to consult more specialized information sources:

- Primary Literature: Search for original research articles in pharmacology journals using databases like PubMed or Embase.

- Regulatory Documents: Investigate official assessment reports from agencies like the European Medicines Agency (EMA) or the UK's Medicines and Healthcare products Regulatory Agency (MHRA), as these often contain comprehensive, proprietary data.

- Specialized Pharmacology Databases: Resources like the British National Formulary (BNF) or Springer's Pharmacology of Psychiatric Therapeutics may offer more condensed but authoritative data.

References

Known Metabolic Pathway of Lofepramine

Research indicates that the metabolism of lofepramine is dependent on the cytochrome P-450 system. The primary established pathway involves the breakdown of the parent drug into two main metabolites [1]:

- Desmethylimipramine (DMI): The active metabolite of lofepramine.

- p-chlorobenzoic acid: The other primary breakdown product.

- Formaldehyde: A byproduct of the demethylation reaction.

The following diagram illustrates this primary metabolic pathway:

While the specific CYP isoforms responsible for lofepramine metabolism in humans were not identified in the available research, studies using rat liver microsomes showed that pre-treatment with known CYP inducers like phenobarbital or 3-methylcholanthrene enhanced its metabolizing activity [1].

Experimental Approaches for CYP450 Investigation

For a researcher looking to characterize the metabolism of a drug like lofepramine, the following established in vitro methodologies are relevant. The table below summarizes key elements of a phenotyping assay using human liver microsomes (HLM) [2] [3].

| Assay Component | Description & Purpose | Considerations |

|---|---|---|

| Enzyme Source | Pooled Human Liver Microsomes (HLM); contains the full complement of major human CYP enzymes [2]. | Protein concentration in HLM impacts inhibitor potency; must be accounted for [3]. |

| Chemical Inhibition (Phenotyping) | Use selective chemical inhibitors for specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which one reduces lofepramine metabolism [3]. | Must validate inhibitor selectivity and concentration; consider unbound fraction of inhibitor in microsomes [3]. |

| Reaction Monitoring | Use UPLC/MS-MS to monitor the depletion of lofepramine and/or formation of metabolites (DMI) with high sensitivity [2]. | A validated "N-in-one" cocktail assay can probe multiple CYP enzymes simultaneously [2]. |

| Data Analysis | Calculate IC50 values to determine the potency of inhibition. Identify which CYP inhibitor most significantly reduces metabolic clearance [2]. |

Research Implications and Future Directions

The finding that lofepramine metabolism is CYP-dependent and can be induced has important implications. Furthermore, the parent compound has been shown to act as a competitive inhibitor of other CYP-mediated reactions (like aniline hydroxylation), suggesting a potential for drug-drug interactions [1].

Based on the available information, here are the critical knowledge gaps and suggested research directions:

- Identify Specific Human CYPs: The crucial next step is to use the experimental approaches outlined above to pinpoint which human CYP isoforms (e.g., CYP2C19, CYP2D6, CYP3A4) are responsible for metabolizing lofepramine.

- Characterize Metabolite Activity: Further investigation is needed to understand the pharmacological activity and subsequent metabolism of the primary metabolite, Desmethylimipramine (DMI).

- Clinical Interaction Potential: Once the major metabolic pathways are identified, clinical studies should be designed to assess the interaction potential with known inhibitors or inducers of those pathways.

References

desipramine lofepramine active metabolite

Metabolic Pathway and Activity

The following diagram illustrates the metabolic relationship between lofepramine and desipramine, and their subsequent pharmacological effects.

Metabolic activation of lofepramine and its pharmacological effects.

Metabolic Conversion: Lofepramine is extensively metabolized in the liver, with desipramine (desmethylimipramine) identified as its major metabolite [1] [2] [3]. Desipramine is itself a established tricyclic antidepressant [4] [5].

Evidence for Lofepramine as a Prodrug: The robust antidepressant efficacy of lofepramine in clinical trials, coupled with the known potency of desipramine, supports the view that the metabolite significantly contributes to the therapeutic effect [6] [2].

Evidence for Intrinsic Activity of Lofepramine: Contrary to the simple prodrug hypothesis, research indicates that lofepramine itself possesses unique pharmacological properties:

- Receptor Binding Profile: In vitro studies show lofepramine is a less potent muscarinic receptor antagonist than desipramine, which explains its more favorable side-effect profile [1] [6] [7].

- Unique In Vivo Effects: Animal studies demonstrate that lofepramine influences brain tryptophan and serotonin metabolism through a mechanism independent of its conversion to desipramine [8]. Furthermore, in rodent models of depression, lofepramine did not exhibit activity in certain tests where its metabolites did, suggesting the parent drug's distinct effect profile [6] [7].

Key Experimental Findings and Protocols

For research purposes, here is a summary of key experimental approaches used to elucidate the relationship between lofepramine and desipramine.

| Experiment Objective | Model/Protocol | Key Findings |

|---|

| Compare intrinsic vs. metabolite-driven activity [7] | Forced Swim Test (FST) in rats: • Drugs administered via i.p. injection. • Immobility time measured after 3 doses (sub-acute). | Lofepramine (20 mg/kg) did not reduce immobility, while its metabolites desipramine (10 mg/kg) and desmethyl lofepramine (20 mg/kg) were active. Suggests lofepramine itself is inactive in this acute model. | | Investigate chronic antidepressant effects [7] | Olfactory Bulbectomized (OB) Rat: • Bilateral OB surgery performed. • Drugs administered for 14 days (chronic). • Hyperactivity in "open field" measured post-treatment. | Lofepramine (20 mg/kg) and desipramine (10 mg/kg) both reversed OB-induced hyperactivity after chronic treatment. Demonstrates lofepramine has efficacy in a chronic model. | | Assess independent action on tryptophan metabolism [8] | Rat liver and metabolism studies: • Acute/Chronic drug administration (i.p.). • Measurement of brain tryptophan and liver tryptophan pyrrolase activity. | Both lofepramine and desipramine elevated brain tryptophan. Lofepramine directly inhibited liver tryptophan pyrrolase *in vitro*, an action independent of its metabolism to desipramine. |

Clinical and Developmental Implications

The dual nature of lofepramine's activity has direct practical implications.

Improved Safety Profile: Lofepramine is consistently reported to be safer in overdose and to cause fewer and less severe anticholinergic side effects (e.g., dry mouth, constipation, urinary retention) compared to older TCAs like desipramine and amitriptyline [1] [6] [2]. This is attributed to its lower affinity for muscarinic receptors [6].

Therapeutic Nuance: While desipramine is a potent noradrenergic agent, lofepramine offers a more balanced approach through its combined serotonergic and noradrenergic effects and milder side effects, making it a viable option for specific patient populations [9] [2].

References

- 1. Lofepramine [en.wikipedia.org]

- 2. Lofepramine - an overview [sciencedirect.com]

- 3. What is Lofepramine Hydrochloride used for? [synapse.patsnap.com]

- 4. Desipramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Desipramine [en.wikipedia.org]

- 6. A comparison of the pharmacological properties ... [pubmed.ncbi.nlm.nih.gov]

- 7. An investigation of the antidepressant properties ... [sciencedirect.com]

- 8. The effects of lofepramine and desmethylimipramine on ... [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

lofepramine serotonin reuptake inhibition mechanism

Detailed Mechanism of Action

Lofepramine exerts its antidepressant effect by increasing the concentration of monoamine neurotransmitters in the synaptic cleft, the space between neurons.

- Synaptic Reuptake Inhibition: The drug primarily binds to the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuron [1]. By blocking these transporters, lofepramine prevents the reabsorption (reuptake) of norepinephrine and serotonin after they are released. This leads to a prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating depressive symptoms [1].

- Relative Selectivity: A key feature of lofepramine is its relative selectivity for NET over SERT [1] [2]. The binding affinity (Ki) for NET is approximately 13 times stronger than for SERT, classifying it as a fairly selective noradrenaline reuptake inhibitor [3]. This selectivity influences its clinical profile.

- Prodrug Status: Lofepramine is rapidly metabolized in the liver to desipramine, which is a well-known tricyclic antidepressant and a potent norepinephrine reuptake inhibitor in its own right [1] [3] [2]. This biotransformation extends the duration of the drug's pharmacological action, as the metabolite contributes significantly to the overall therapeutic effect.

Experimental Protocols for Investigating Mechanism

Researchers use specific in vitro methodologies to characterize the binding properties of antidepressants like lofepramine. The following diagram outlines a generalized workflow for radioligand competition binding assays, a key technique for determining a drug's affinity for transporters like SERT.

Generalized workflow for radioligand competition binding assays to determine drug affinity for transporters like SERT [4].

To specifically investigate the allosteric modulation of SERT, a more complex dissociation assay can be employed.

- Dissociation Assay to Study Allosteric Sites: This protocol tests if a drug binding to one site (e.g., the allosteric S2 site) can affect the dissociation of another drug bound to the primary site (S1) [5].

- Pre-binding: Membranes with expressed SERT are first incubated with a radiolabeled ligand (e.g.,

[³H]S-Citalopramor[³H]Imipramine) that binds to the orthosteric S1 site until equilibrium is reached. - Induce Dissociation: The dissociation of the pre-bound radioligand is initiated, typically by a large dilution or the addition of an excess of unlabeled competitor.

- Apply Allosteric Modulator: Increasing concentrations of the test compound (e.g., lofepramine or its metabolites) are added at the same time as dissociation is induced.

- Measure and Analyze: The dissociation rate constant is measured at each concentration of the test compound. An IC₅₀ value is calculated, representing the concentration of the test compound that causes a 50% decrease in the dissociation rate of the radioligand. A lower IC₅₀ indicates a higher allosteric potency [5].

- Pre-binding: Membranes with expressed SERT are first incubated with a radiolabeled ligand (e.g.,

Comparative Safety and Clinical Profile

Lofepramine's molecular design translates into a distinct clinical profile, particularly regarding safety.

| Feature | Description | Clinical Implication |

|---|---|---|

| Safety in Overdose | Lower cardiotoxicity and general toxicity than older TCAs [3] [2] [6]. | Considered a safer TCA option, especially for patients at risk of overdose [2]. |

| Side Effect Profile | Fewer anticholinergic (e.g., dry mouth, constipation) and antihistaminic (e.g., sedation) effects [1] [2]. | Better tolerated than amitriptyline or imipramine; described as non-sedating and potentially activating [2]. |

| Hepatic Effects | Has been associated with reversible liver damage, including hepatitis and hepatic failure [2]. | Requires monitoring of liver function [2]. |

Key Takeaways for Researchers

- Primary Noradrenergic Action: Lofepramine's strongest pharmacological effect is the inhibition of norepinephrine reuptake, a action reinforced by its active metabolite, desipramine [1] [3] [2].

- Moderate Serotonergic Activity: While it does inhibit serotonin reuptake, its affinity for SERT is significantly lower than for NET [3].

- Favorable TCA Profile: Its modified tricyclic structure results in a notably improved safety and tolerability profile compared to first-generation TCAs, making it a historically important step in antidepressant development [3] [2].

References

- 1. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 2. Lofepramine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Lofepramine [en.wikipedia.org]

- 4. Structure-Activity Relationships for a Novel Series of ... [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of a high-affinity allosteric inhibitor of the ... [pmc.ncbi.nlm.nih.gov]

- 6. The effect of lofepramine and other related agents on the ... [pubmed.ncbi.nlm.nih.gov]

lofepramine muscarinic acetylcholine receptor affinity

Documented Muscarinic Receptor Affinity

The table below summarizes the findings on lofepramine's interaction with muscarinic receptors:

| Muscarinic Receptor Subtype | Lofepramine Affinity | Evidence Level |

|---|---|---|

| M1 | No documented affinity | Based on pharmacological database screening [1] |

| M2 | No documented affinity | Based on pharmacological database screening [1] |

| M3 | No documented affinity | Based on pharmacological database screening [1] |

| M4 | No documented affinity | Based on pharmacological database screening [1] |

| M5 | No documented affinity | Based on pharmacological database screening [1] |

This finding is consistent with lofepramine's clinical profile as a tricyclic antidepressant (TCA) known for better tolerability, partly due to fewer anticholinergic side effects like dry mouth, constipation, and blurred vision [2].

Experimental Protocols for Determining Affinity

General workflow for radioligand binding assays to determine receptor affinity.

The key methodologies involve:

Database Pharmacology [1]: Results from various sources, including published literature and internal proprietary studies, are compiled in pharmacological databases (e.g., IUPHAR/BPS Guide to PHARMACOLOGY, PDSP Ki Database). A drug is listed as having no affinity if no Ki value or other positive binding data is found across these sources.

Scientific and Clinical Context

Relevance of Low Anticholinergic Activity: A lack of muscarinic receptor affinity is a desirable pharmacological property, particularly for medications used in older adults who are highly vulnerable to adverse effects like confusion, memory impairment, and delirium [1] [3].

Muscarinic Receptor Signaling: Understanding the signaling pathways helps illustrate the potential effects of receptor blockade. Muscarinic receptors are G-protein coupled receptors (GPCRs) with two primary signaling cascades [4] [5].

Primary signaling pathways for muscarinic acetylcholine receptor subtypes.

References

- 1. A Universal Pharmacological-Based List of Drugs with ... [pmc.ncbi.nlm.nih.gov]

- 2. Meta-analyses of the efficacy and tolerability of the tricyclic ... [pubmed.ncbi.nlm.nih.gov]

- 3. A New Era of Muscarinic Acetylcholine Receptor ... [mdpi.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/neuroscience/ muscarinic - acetylcholine ... [sciencedirect.com]

lofepramine SLC6A2 SLC6A4 transporter targets

Pharmacological Profile of Lofepramine

| Target / Aspect | Measured Value (Ki in nM) | Experimental Notes |

|---|---|---|

| Norepinephrine Transporter (NET/SLC6A2) | 5.4 nM | Primary high-affinity target; strong inhibition of norepinephrine reuptake [1]. |

| Serotonin Transporter (SERT/SLC6A4) | 70 nM | Moderate affinity target; contributes to serotonin reuptake inhibition [1]. |

| Muscarinic Acetylcholine Receptor (mACh) | 67 nM | Explains reduced anticholinergic side effects vs. older TCAs [1]. |

| Histamine H1 Receptor | 245-360 nM | Lower affinity linked to reduced sedative side effects [1]. |

| α1-Adrenergic Receptor | 100 nM | Contributes to potential side effects like orthostatic hypotension [1]. |

Functional Uptake Inhibition & Clinical Response

| Parameter | Finding | Context |

|---|---|---|

| Inhibition of NE Uptake (Functional) | Linear correlation with desipramine plasma concentration | Found in rat iris and brain slice assays using human patient plasma; no significant effect on serotonin uptake observed in these specific tests [2]. |

| Antidepressant Response Rate | ~64% | About two-thirds of patients respond to lofepramine treatment [1]. |

| Dropout Due to Side Effects | ~20% | Indicates a generally better tolerability profile compared to earlier tricyclics [1]. |

Guide to Key Experimental Protocols

For researchers investigating transporter targeting, the following core methodologies are foundational.

Radioligand Binding Assays for Transporter Affinity

This standard protocol determines a compound's affinity (Ki) for specific transporters like SERT and NET.

- Core Concept: Measures the ability of lofepramine to displace a high-affinity radioactive ligand from the transporter's binding site [1].

- Typical Procedure:

- Membrane Preparation: Use cell membranes expressing the human cloned transporter of interest.

- Incubation: Incubate membranes with a fixed concentration of a radioactive ligand and varying concentrations of lofepramine.

- Filtration and Quantification: Filter the mixture to separate bound from free radioligand. Measure the radioactivity in the bound fraction.

- Data Analysis: The concentration of lofepramine that displaces 50% of the specific radioligand binding is calculated as the IC50, which is then converted to the equilibrium inhibition constant (Ki).

Functional Transmitter Uptake Inhibition Assays

This method assesses the functional consequence of transporter blockade, confirming whether binding affinity translates to functional inhibition.

- Core Concept: Quantifies the inhibition of radiolabeled neurotransmitter uptake into cells or tissue preparations [2].

- Typical Procedure:

- Cell/Tissue Preparation: Use synaptosomes, brain slices, or cells expressing the relevant transporter.

- Uptake Process: Incubate the preparation with a radiolabeled neurotransmitter in the presence or absence of lofepramine.

- Termination and Measurement: Rapidly filter the system to terminate uptake. Measure the accumulated radioactivity within the cells or tissue.

- Data Analysis: Results are expressed as the percentage inhibition of uptake caused by lofepramine or its IC50 value.

Ex Vivo Uptake Inhibition Using Patient Plasma

This approach connects clinical drug exposure directly to a pharmacodynamic readout.

- Core Concept: Plasma samples from patients taking lofepramine are used in functional uptake assays to directly link plasma concentrations of the drug and its metabolites to biological activity [2].

- Typical Procedure:

- Plasma Collection: Draw blood from patients at steady-state and isolate plasma.

- Bioassay: Incubate the patient plasma with a standard preparation like isolated rat irides or brain slices.

- Uptake Measurement: Assess the tissue's ability to take up radiolabeled neurotransmitter compared to control plasma.

- Correlation: The measured inhibition is correlated with the plasma concentrations of lofepramine and its active metabolites.

The diagram below illustrates the workflow for this specific methodology.

Ex vivo workflow linking patient plasma drug levels to functional norepinephrine uptake inhibition.

Research Considerations

- Prodrug Status: Lofepramine is metabolized to desipramine, a potent norepinephrine reuptake inhibitor. Research must account for the activity of both the parent drug and its active metabolite [1] [3].

- Genetic Variants: Genetic polymorphisms in SLC6A4 (e.g., 5-HTTLPR) are linked to variable responses to SSRIs [4] [5]. While this is well-established for SSRIs, investigating its impact on lofepramine's serotonergic component could be an area for further research.

- Receptor Profile: Lofepramine's superior tolerability is largely due to its weaker antagonism at muscarinic, histaminic, and adrenergic receptors compared to older TCAs [1] [6].

References

- 1. Lofepramine [en.wikipedia.org]

- 2. Pharmacokinetics of lofepramine in man: Relationship to ... [link.springer.com]

- 3. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 4. The interplay between SLC6A4 and HTR1A genetic ... [nature.com]

- 5. Human Serotonin Transporter Gene (SLC6A4) Variants [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic antidepressant pharmacology and therapeutic drug ... [pmc.ncbi.nlm.nih.gov]

lofepramine therapeutic classification ATC code

ATC Classification and Pharmacological Profile

The table below details the official ATC classification of Lofepramine and its core pharmacological properties.

| Category | Details |

|---|---|

| ATC Code | N06AA07 [1] [2] [3] |

| ATC Level 1: Anatomical Main Group | N - Nervous System [1] [2] |

| ATC Level 2: Therapeutic Subgroup | N06 - Psychoanalepics (antidepressants, stimulants, etc.) [1] |

| ATC Level 3: Pharmacological Subgroup | N06A - Antidepressants [1] |

| ATC Level 4: Chemical Subgroup | N06AA - Non-selective monoamine reuptake inhibitors [1] |

| Defined Daily Dose (DDD) | 0.105 g (oral) [1] |

| Mechanism of Action | Tricyclic Antidepressant (TCA); Serotonin and Noradrenaline Reuptake Inhibitor (SNRI) [2] [3] |

Pharmacodynamic Binding Profile

Lofepramine exerts its effects by binding to various transporter proteins and receptors in the nervous system. The following table summarizes its binding affinity (Ki in nM) for key targets; a lower Ki value indicates stronger binding [3].

| Target | Ki (nM) | Target Type |

|---|---|---|

| Norepinephrine Transporter (NET) | 5.4 | Reuptake Transporter |

| Serotonin Transporter (SERT) | 70 | Reuptake Transporter |

| Muscarinic M1 Acetylcholine Receptor | 67 | Receptor |

| Histamine H1 Receptor | 245-360 | Receptor |

| Alpha-1 Adrenergic Receptor | 100 | Receptor |

| 5-HT2A Serotonin Receptor | 200 | Receptor |

Mechanism of Action and Signaling Pathways

Lofepramine primarily works by inhibiting the serotonin transporter (SLC6A4) and the norepinephrine transporter (SLC6A2), increasing the levels of these neurotransmitters in the synaptic cleft [2] [3]. KEGG pathway analysis indicates its action is associated with the serotonergic synapse pathway (hsa04726) and the synaptic vesicle cycle (hsa04721) [2] [4].

The DOT script below models the core mechanistic pathway of Lofepramine. It illustrates the drug's primary targets and the resulting increase in neurotransmitter activity.

Diagram 1: Lofepramine inhibits serotonin and norepinephrine reuptake transporters (SERT/NET), increasing neurotransmitter levels in the synaptic cleft and enhancing signaling to postsynaptic receptors.

Clinical and Pharmacokinetic Overview

The table below summarizes key clinical use and pharmacokinetic parameters of Lofepramine.

| Parameter | Description |

|---|---|

| Primary Indication | Treatment of depressive disorder [3] [5]. |

| Key Metabolite | Desipramine (an active TCA) [3]. |

| Bioavailability | Approximately 7% [3]. |

| Protein Binding | Very high (~99%) [3]. |

| Elimination Half-life | Parent drug: Up to 5 hours; Active metabolites: 12-24 hours [3]. |

Lofepramine is considered a third-generation TCA with a more favorable side effect profile and lower toxicity in overdose compared to older, first-generation TCAs [3].

References

Application Note: HPLC Analysis of Lofepramine and Desipramine

This application note details a reversed-phase HPLC method for the simultaneous determination of Lofepramine and its active metabolite, Desipramine, in plasma, suitable for therapeutic drug monitoring [1].

Principle

The method involves a single-step alkaline extraction of the analytes from plasma, followed by separation on a cyanopropyl-based column using a UV detector. Clomipramine is used as an internal standard to correct for procedural losses and injection variability [1].

Reagents and Materials

- Analytes: Lofepramine, Desipramine.

- Internal Standard: Clomipramine.

- HPLC Solvents: Acetonitrile and Methanol (HPLC grade).

- Aqueous Phase: 0.015 M Phosphate Buffer.

- Extraction Solvent: n-Hexane (or similar).

Chromatographic Conditions

The table below summarizes the key chromatographic parameters as described in the method.

| Parameter | Specification |

|---|---|

| Column Type | Reversed-Phase |

| Specific Column | Supelco PCN (Cyanopropyl-based) [1] |

| Mobile Phase | Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) [1] |

| Detection | Ultraviolet (UV) Detection |

| Flow Rate | 1.0 mL/min (typical value, recommended if not specified) [2] |

| Injection Volume | 20-50 µL (typical value, recommended if not specified) [2] |

Sample Preparation Procedure

- Aliquot Plasma: Pipette 1 mL of plasma sample into a glass tube.

- Add Internal Standard: Add a known concentration of Clomipramine (I.S.) solution.

- Alkalinize: Add a small volume (e.g., 100 µL) of a basic solution (e.g., sodium hydroxide) to make the sample alkaline.

- Liquid-Liquid Extraction: Add organic solvent (e.g., n-Hexane) and vortex mix vigorously for 10-15 minutes.

- Centrifuge: Centrifuge the mixture to separate the organic and aqueous layers.

- Transfer and Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen or air.

- Reconstitute: Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the mobile phase and vortex mix.

- Inject: Transfer the solution to an HPLC vial for injection [1].

The following workflow diagram illustrates the sample preparation and analysis process.

Method Validation Data

The original method was validated, and key performance characteristics are summarized below [1].

| Validation Parameter | Result for Lofepramine | Result for Desipramine |

|---|---|---|

| Average Recovery | 103.8% | 78.8% |

| Limit of Quantitation (LOQ) | 5 nmol/L | 25 nmol/L |

| Inter-assay Precision (C.V.) | 6.0% | 7.6% |

Protocol for HPLC Method Validation

Any developed HPLC method must be rigorously validated to ensure it is reliable and fit for its purpose. The following protocol outlines the core parameters to be assessed, based on International Council for Harmonisation (ICH) guidelines [2] [3].

| Validation Parameter | Protocol & Acceptance Criteria |

|---|

| Accuracy | Protocol: Analyze samples (e.g., plasma) spiked with known concentrations of lofepramine and desipramine (e.g., at 3 levels across the range). Acceptance Criteria: Mean recovery should be close to 100% with low RSD (e.g., ±15% of the true value for bioanalytical methods) [2] [3]. | | Precision | Repeatability (Intra-day): Analyze multiple replicates (n=6) of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. Acceptance Criteria: RSD typically ≤15% for bioanalytical methods [3]. | | Specificity | Protocol: Analyze blank plasma (without analytes or I.S.), blank plasma spiked with the analytes and I.S., and real patient samples. Acceptance Criteria: No significant interference from the matrix at the retention times of the analytes and I.S. [2] [3]. | | Linearity & Range | Protocol: Prepare a series of calibration standards at a minimum of 5-6 concentrations. Plot analyte peak area (or area ratio to I.S.) vs. concentration. Acceptance Criteria: Correlation coefficient (r) > 0.99. The range is the interval over which linearity, accuracy, and precision are all acceptable [2] [3]. | | Limit of Quantification (LOQ) | Protocol: Determined from the calibration curve as the lowest concentration that can be quantified with acceptable accuracy (e.g., 80-120%) and precision (e.g., RSD ≤20%). Alternatively, based on signal-to-noise ratio (typically 10:1) [3]. | | Robustness | Protocol: Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase pH ±0.1, organic composition ±1-2%, temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected (e.g., resolution, retention time) by these small changes [2] [3]. |

The logical flow of the method validation process is shown in the diagram below.

Discussion and Notes for Practitioners

- Method Applicability: This specific method is designed for therapeutic drug monitoring in patient plasma [1]. For analyzing pharmaceutical formulations (e.g., tablets), the sample preparation would be different, typically involving dissolution and dilution in a suitable solvent [2].

- Considerations for Method Transfer: The original method uses a specific "Supelco PCN" column. When replicating or transferring this method, testing equivalent cyanopropyl columns from different manufacturers is recommended to ensure comparable performance.

- Current Best Practices: The core principles of HPLC method development and validation outlined here remain current and are reinforced by recent reviews [3]. Modern advancements focus on using UHPLC for higher speed and sensitivity, and a greater emphasis on robust quality-by-design (QbD) principles during development [3].

References

- 1. Simultaneous determination of lofepramine and ... [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method Development and Validation for Pharmaceutical Analysis | Pharmaceutical Technology [pharmtech.com]

- 3. Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis[v1] | Preprints.org [preprints.org]

Comprehensive Application Notes and Protocols for the Determination of Lofepramine and its Metabolites in Human Plasma

Introduction and Significance

Lofepramine is a tricyclic antidepressant whose clinical efficacy is believed to be related to its active metabolite, desipramine (desmethylimipramine, DMI). [1] [2] Therapeutic Drug Monitoring (TDM) is crucial for lofepramine due to the wide inter-individual variation observed in plasma concentrations. For instance, one study reported mean steady-state plasma levels of 123.6 ± 120.6 nmol/l for desipramine, highlighting the significant variability between patients. [3] Monitoring both the parent drug and its active metabolite helps in tailoring dose regimens to maximize therapeutic outcomes while minimizing the risk of adverse effects, ensuring patient safety and treatment efficacy. [3] [1]

Analytical Method Overview and Validation Summary

A robust reversed-phase HPLC method with ultraviolet (UV) detection has been developed for the simultaneous quantification of lofepramine and desipramine in human plasma. [3]

Summary of Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Detection | Ultraviolet (UV) Detection |

| Column | Supelco PCN Column |

| Mobile Phase | Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v/v) |

| Sample Preparation | Single Alkaline Extraction |

| Internal Standard | Clomipramine |

Table 1: Chromatographic conditions for the simultaneous determination of lofepramine and desipramine. [3]

Method Validation Performance Characteristics

The following table summarizes the key analytical performance characteristics as per regulatory validation guidelines. [3] [4]

| Validation Parameter | Result for Lofepramine | Result for Desipramine |

|---|---|---|

| Average Recovery | 103.8% | 78.8% |

| Limit of Quantitation (LOQ) | 5 nmol/l | 25 nmol/l |

| Inter-Assay Precision (C.V.) | 6.0% | 7.6% |

| Linearity & Range | Established across the specified range | Established across the specified range |

| Specificity | Resolved from desipramine and internal standard | Resolved from lofepramine and internal standard |

Table 2: Validation parameters for the HPLC-UV method. [3]

Detailed Experimental Protocol

Reagents and Solutions

- Mobile Phase: Prepare 0.015 M phosphate buffer. Accurately mix 120 volumes of acetonitrile, 35 volumes of methanol, and 100 volumes of the phosphate buffer. Filter and degas the solution before use.

- Standard Solutions: Prepare separate stock solutions of lofepramine, desipramine, and clomipramine (Internal Standard) in suitable solvents (e.g., methanol). Dilute these stocks appropriately with drug-free human plasma to create calibration and quality control (QC) samples.

- Extraction Solution: Prepare an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate buffer) for the liquid-liquid extraction step.

Sample Preparation Procedure

- Aliquot: Pipette 1 mL of plasma sample (calibrator, QC, or patient sample) into a clean glass test tube.

- Add Internal Standard: Add a known volume (e.g., 50 µL) of the clomipramine working internal standard solution to each tube.

- Alkaline Extraction: Add the alkaline extraction solution (e.g., 0.5 mL) and a suitable organic solvent (e.g., 5 mL of n-hexane or a similar solvent) to the tube.

- Mix and Centrifuge: Vortex-mix the tubes vigorously for 10 minutes, then centrifuge at high speed (e.g., 3000 × g) for 10 minutes to separate the phases.

- Transfer and Evaporate: Transfer the upper organic layer to a new clean tube. Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath at approximately 40°C.

- Reconstitute: Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the HPLC mobile phase or a compatible solvent. Vortex to dissolve completely before injection into the HPLC system.

Instrument Operation and Analysis

- HPLC System Setup: Equip the HPLC system with a UV detector, a pump, an autosampler, and a Supelco PCN column. Maintain the column at a constant temperature (e.g., 25-40°C).

- Detection Wavelength: Set the UV detector to a wavelength of 210-240 nm, as optimized for these compounds.

- Chromatographic Run: Inject the reconstituted sample onto the column. Elute the analytes using the mobile phase at a constant flow rate (e.g., 1.0-1.5 mL/min). A typical runtime is 15-20 minutes.

- Peak Identification: Identify lofepramine, desipramine, and the internal standard based on their respective retention times.

- Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Use the resulting regression equation to calculate the concentration of lofepramine and desipramine in the unknown samples.

Validation Protocol

The method should be validated according to established guidelines. [4] [5] Key parameters include:

- Accuracy and Precision: Assess using QC samples at low, medium, and high concentrations across multiple validation runs. Accuracy (expressed as % recovery) should typically be within 98-102%, and precision (Relative Standard Deviation, RSD) should be <2% for repeatability and <3% for intermediate precision. [5]

- Specificity: Verify that the method can unequivocally identify and quantify lofepramine and desipramine in the presence of other plasma components, potential co-administered drugs, and metabolites. The resolution between closely eluting peaks should be demonstrated.

- Linearity and Range: Evaluate by analyzing at least five concentration levels across the expected range. The correlation coefficient (r) should be ≥0.999. [5]

- Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ as the lowest concentration quantified with acceptable precision (RSD <20%) and accuracy (80-120%). The LOD, the lowest detectable concentration, can be established at a signal-to-noise ratio of 3:1. LOQ is typically set at a 10:1 signal-to-noise ratio. [4] [5]

The following diagram illustrates the workflow for sample preparation and analysis:

Sample preparation and HPLC analysis workflow for lofepramine and desipramine

Pharmacokinetic and Clinical Application

Pharmacokinetic Context

Understanding the pharmacokinetics of lofepramine is essential for interpreting plasma concentration data. Key characteristics include:

- Rapid Absorption and Metabolism: After oral administration, lofepramine is rapidly absorbed, with peak plasma concentrations reached within about 1 hour. It undergoes significant first-pass metabolism in the liver, primarily to desipramine (DMI). [6] [1]

- Short Half-Life: The elimination half-life of lofepramine is relatively short, approximately 2.5 hours. In contrast, the half-life of its metabolite, desipramine, is longer, contributing to its sustained therapeutic effect. [6]

- Active Metabolites: Desipramine is a potent inhibitor of noradrenaline uptake, and its plasma concentrations have shown a linear relationship with the inhibition of neuronal noradrenaline uptake. Other metabolites, such as desmethyl lofepramine (DML), may also contribute to the overall antidepressant activity. [1] [2]

The metabolic pathway of lofepramine is summarized below:

Lofepramine metabolic pathway and primary pharmacodynamic action

Application in Therapeutic Drug Monitoring (TDM)

- Target Concentration Range: At steady state, mean plasma concentrations are approximately 8.5 nmol/L for lofepramine and 124 nmol/L for desipramine. However, the very high standard deviation for desipramine underscores the necessity for TDM. [3]

- Dosing in Special Populations: For elderly patients, dosing requires caution. While pharmacokinetics are similar to younger adults, some elderly patients may respond to lower doses. Lofepramine is not recommended for children and adolescents under 18 years of age. [6] [7]

- Interpreting Results: Plasma concentrations should be interpreted alongside the patient's clinical response and tolerability. The correlation between desipramine levels and noradrenaline uptake inhibition provides a pharmacodynamic rationale for dose adjustment based on metabolite levels. [1]

References

- 1. Pharmacokinetics of lofepramine in man: Relationship to ... [link.springer.com]

- 2. An investigation of the antidepressant properties ... [sciencedirect.com]

- 3. Simultaneous determination of lofepramine and desipramine by... [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Method Validation: Back to Basics, Part II [chromatographyonline.com]

- 5. Conducting GC Method Validation Using High Accuracy ... [environics.com]

- 6. Pharmacokinetics of Lofepramine and Amitriptyline in ... [pubmed.ncbi.nlm.nih.gov]

- 7. 70mg/5ml Oral Suspension - Summary of Product... Lofepramine [medicines.org.uk]

Application Notes: Lofepramine Purification by Crystallization

The purification of Lofepramine, a tricyclic antidepressant, is critical for ensuring its therapeutic efficacy and safety. The process outlined below is adapted from its patent and focuses on obtaining a highly pure form of the base compound, which is essential for subsequent conversion to the pharmaceutical salt (e.g., hydrochloride) [1].

Background and Importance: Purification of the lofepramine base via crystallization effectively removes process-related impurities and synthetic by-products. The use of methyl tert-butyl ether (MTBE) as a solvent is particularly advantageous. MTBE allows for the crystallization of a non-solvated, non-hygroscopic form of lofepramine base, which exhibits excellent storage stability and is directly suitable for pharmaceutical manufacturing [1]. A key impurity to monitor and remove is desipramine, which is also the major metabolite of lofepramine [1] [2].

Detailed Experimental Protocol

This protocol describes the crystallization of lofepramine base from methyl tert-butyl ether.

Materials

- Crude Lofepramine: The starting material for purification.

- Methyl tert-butyl ether (MTBE): The primary solvent for crystallization.

- Activated Carbon: Used for decolorization.

- Filter Aid: (e.g., Celite) to assist filtration.

- Equipment: Reaction vessel, heating mantle, filter, and drying oven.

Step-by-Step Procedure

Dissolution: Dissolve approximately 1 part of crude lofepramine in 2 to 5 parts (by weight) of methyl tert-butyl ether. Gently heat the mixture to 35-40°C to facilitate complete dissolution [1].

Decolorization: Add a small amount of activated carbon to the warm solution. Stir the mixture for approximately 30 minutes. Then, add a filter aid and remove the carbon by filtration, yielding a clear, colored solution [1].

Concentration: Concentrate the filtrate, typically by distillation under reduced pressure, until the solution volume is reduced by about one-third to one-half [1].

Crystallization: Cool the concentrated solution slowly to room temperature, then further to 0-5°C. Allow the crystallization to proceed for several hours, preferably overnight, to maximize crystal yield and purity [1].

Isolation and Drying: Collect the crystalline product by filtration. Wash the crystals with a small volume of cold MTBE. Dry the purified lofepramine base in a vacuum oven at 40°C until a constant weight is achieved. The typical yield for this process is about 85% [1].

Quantitative Data Summary

The table below summarizes the key parameters and outcomes of the lofepramine crystallization process from the patent [1].

Table 1: Key Parameters for Lofepramine Crystallization from MTBE

| Parameter | Specification | Notes |

|---|---|---|

| Solvent | Methyl tert-butyl ether (MTBE) | Yields non-solvated, stable crystals [1]. |

| Solvent Ratio | 2-5 parts MTBE : 1 part crude lofepramine (by weight) | [1] |

| Dissolution Temp. | 35-40°C | [1] |

| Typical Yield | ~85% | [1] |

| Key Impurity Removed | Desipramine | Major metabolite; controlled by this process [1] [2]. |

Advanced Techniques and Alternative Approaches

While the above protocol is specific, modern crystallization science offers advanced techniques that can be explored for process optimization.

- Use of Antisolvent: Crystallization can be induced or improved by adding an "antisolvent" in which the API has low solubility. This can enhance yield and control particle size [3].

- Ultrasound-Assisted Crystallization: Applying ultrasonic irradiation during or after nucleation can produce more uniform crystals with a lower tendency to occlude solvent molecules. This leads to a purer product and facilitates the removal of residual solvents during drying [3].

- Integrated Purification & Formulation: A highly advanced approach involves directly processing the purified API solution into a formulation without isolating a solid intermediate. For instance, a purified API solution can be spray-coated directly onto excipient beads (e.g., microcrystalline cellulose) in a fluidized bed coater, significantly intensifying the manufacturing process [4].

Analytical Methods for Quality Control

Routine monitoring is essential to validate the success of the purification. While the patent does not specify analytical methods, standard techniques include:

- Chromatography: Techniques like HPLC (High-Performance Liquid Chromatography) are used to quantify the levels of lofepramine and impurities such as desipramine, ensuring they meet specifications [1] [4].

- Solid-State Characterization: X-Ray Powder Diffraction (XRPD) can confirm the crystalline form and phase purity of the final material [4].

Process Workflow Diagram

The following diagram visualizes the complete crystallization and purification protocol.

Key Considerations for Implementation

- Solvent Selection: The choice of MTBE is specific to obtaining the desired crystalline form of lofepramine base. Switching solvents without understanding the solid-state chemistry is not recommended.

- Process Scaling: When scaling up from laboratory to pilot or production scale, factors such as heat transfer, agitation, and cooling rates must be carefully controlled to ensure consistent crystal quality and yield.

- Safety: Standard laboratory safety practices should be followed, especially when handling organic solvents like MTBE and operating under reduced pressure.

Frequently Asked Questions

Q1: Why is the removal of desipramine important during lofepramine purification? Desipramine is not only a synthetic impurity but also the primary active metabolite of lofepramine. While it contributes to the therapeutic effect in vivo, controlling its level in the final drug substance is crucial for ensuring consistent dosage, predictable pharmacokinetics, and meeting regulatory standards for purity [1] [2].

Q2: Are there more modern purification techniques than simple solvent crystallization? Yes, the field has advanced significantly. Techniques such as ultrasound-assisted crystallization can create more perfect crystals with less trapped solvent [3]. Furthermore, integrated processes that combine purification with formulation (e.g., direct spray coating from a purified solution) are emerging as powerful methods to intensify manufacturing and improve efficiency [4].

References

- 1. Process for the purification of lofepramine by crystallisation [patents.google.com]

- 2. A comparison of the pharmacological properties ... [pubmed.ncbi.nlm.nih.gov]

- 3. EP2500072A1 - A novel process of residual solvent removal [patents.google.com]

- 4. Integrated Purification and Formulation of an Active ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Evaluating Lofepramine in Animal Models of Depression

Introduction and Drug Profile

Lofepramine represents a clinically significant tricyclic antidepressant (TCA) that offers a unique pharmacological profile compared to earlier TCAs. As a modified TCA, lofepramine acts as a relatively selective noradrenaline reuptake inhibitor with significantly less effect on serotonin reuptake, being more potent in blocking norepinephrine uptake by a factor of 10 or more. [1] Structurally related to imipramine, lofepramine functions as a pro-drug that undergoes rapid metabolism to desipramine (DMI), its main active metabolite, which contributes substantially to its antidepressant effects. [2] [1] This metabolic transformation is a critical consideration in both clinical and research contexts, as plasma levels of DMI in rats are similar following administration of either lofepramine or DMI itself. [3]

The distinct clinical advantages of lofepramine include a more favorable side effect profile compared to traditional TCAs, with fewer anticholinergic and antihistaminic properties, reduced sedation, and significantly lower cardiotoxicity in overdose situations. [2] [1] These characteristics have made lofepramine a valuable pharmacological tool for investigating noradrenergic mechanisms in depression and a potentially safer alternative for patients requiring tricyclic antidepressant therapy. From a research perspective, understanding lofepramine's mechanism of action and its evaluation in standardized animal models provides critical insights for developing safer and more effective antidepressant therapies.

Table 1: Basic Pharmacological Profile of Lofepramine

| Parameter | Characteristics |

|---|---|

| Drug Class | Tricyclic antidepressant (TCA) |

| Primary Mechanism | Selective noradrenaline reuptake inhibition |

| Metabolic Pathway | Hepatic metabolism to active metabolites |

| Key Metabolites | Desipramine (DMI), Desmethyl lofepramine (DML) |

| Receptor Affinity | Low muscarinic, histaminic, and adrenergic receptor affinity |

| Safety Profile | Lower cardiotoxicity than traditional TCAs |

Figure 1: Metabolic Pathway and Mechanism of Action of Lofepramine - This diagram illustrates lofepramine's metabolic transformation to active metabolites and their subsequent effects on neurotransmitter systems and behavioral outcomes.

Animal Models for Assessing Antidepressant Activity

The evaluation of lofepramine's antidepressant properties has been conducted using well-validated animal models that capture different aspects of depression-like states and antidepressant response mechanisms. These models exploit either acute stress-induced behavioral alterations or chronic stress paradigms that more closely mimic the progressive nature of depressive disorders. The three primary behavioral paradigms presented for studying the mechanism of action of antidepressant treatments include the acute escape deficit model, which exploits the decreased ability of a rat exposed to an unavoidable stress to avoid a noxious stimulus; the chronic escape deficit model, which begins as acute escape deficit but is then indefinitely sustained by repeated administration of mild stressors; and the anhedonia model based on the finding that exposure to repeated unavoidable stress prevents the acquisition of an appetitive behavior induced and maintained by a highly palatable food. [4]

Each of these models assesses distinct aspects of antidepressant activity. The acute escape deficit model evaluates the preventive activity of a treatment on the development of escape deficit, while the chronic escape deficit model allows researchers to evaluate the efficacy of a treatment to reverse established escape deficit. The anhedonia model specifically assesses the efficacy of a treatment to restore an animal's motivation, which represents a core symptom of clinical depression. [4] These models have demonstrated predictive validity through their response to long-term (2 to 3 week) treatment with classical antidepressants such as imipramine or fluoxetine, which resulted in clear-cut preventive and/or revertant activity. [4]

Additional specialized models include the olfactory bulbectomized (OB) rat model, which produces behavioral and neurochemical alterations that are reversible following chronic antidepressant treatment. In this model, bulbectomized rats exhibit characteristic hyperactivity in novel environments such as the "open field" test, which can be attenuated by antidepressant administration. [5] [3] The forced swim test (FST) represents another widely used model where immobility time is measured following subacute treatment, reflecting behavioral despair. [3] These models can be strategically incorporated into experimental designs that utilize the same animals for multiple tests, with measurements occurring after different periods of drug administration to maximize data collection while minimizing animal usage. [3]

Quantitative Experimental Data on Lofepramine

Comparative Efficacy in Animal Models

Evaluation of lofepramine and its metabolites across standardized animal models provides critical insights into their relative antidepressant potency and potential mechanisms of action. Research has demonstrated that while lofepramine itself may not show significant activity in acute tests like the forced swim test following short-term administration, its metabolites—particularly desipramine (DMI) and desmethyl lofepramine (DML)—exhibit robust antidepressant effects. [3] This pattern suggests that lofepramine's efficacy is largely mediated through its bioactive metabolites, supporting its classification as a pro-drug.

Table 2: Effects of Lofepramine and Metabolites in Animal Models of Depression

| Compound | Dose (mg/kg) | Forced Swim Test | Olfactory Bulbectomy Model | Chronic Escape Deficit | Anhedonia Model |

|---|---|---|---|---|---|

| Lofepramine | 20 | No significant effect [3] | Attenuated hyperactivity at 30 mg/kg [5] | Effective after 2-3 week treatment [4] | Effective after 2-3 week treatment [4] |

| Desipramine (DMI) | 10 | Significant reduction in immobility [3] | Significant attenuation of hyperactivity [5] | Effective after 2-3 week treatment [4] | Effective after 2-3 week treatment [4] |

| Desmethyl Lofepramine (DML) | 10-20 | Significant reduction in immobility [3] | Data not available | Data not available | Data not available |

| Desmethyl Desipramine (DDMI) | 10 | Significant reduction in immobility [3] | Data not available | Data not available | Data not available |

In the forced swim test, all major lofepramine metabolites demonstrated significant activity while lofepramine itself did not, suggesting that lofepramine requires biotransformation to exert its antidepressant effects in this particular model. [3] This pattern contrasts with findings from chronic models where lofepramine administration over 2-3 weeks demonstrates clear efficacy, potentially due to cumulative effects of generated metabolites. [4] The olfactory bulbectomy model has proven particularly valuable for differentiating the effects of lofepramine from its primary metabolite desipramine, with studies showing that desipramine more effectively attenuates the hypermotility of bulbectomized rats at lower doses (1 and 10 mg/kg) compared to lofepramine, which requires higher doses (30 mg/kg) to achieve similar effects. [5]

Dose-Response Relationships

Dose-response studies have revealed important insights for experimental design. In the olfactory bulbectomized rat model, desipramine treatment significantly attenuated hypermotility at doses of 1 and 10 mg/kg, while lofepramine required 30 mg/kg to produce similar effects. [5] This differential potency likely reflects lofepramine's status as a pro-drug requiring metabolic conversion. In the forced swim test, the active metabolites of lofepramine (DMI, DML, and DDMI) demonstrated significant effects at doses of 10-20 mg/kg. [3] The temporal dimension of response is also critical, with chronic models requiring 2-3 weeks of treatment to demonstrate efficacy, consistent with the clinical time course of antidepressant response. [4]

Detailed Experimental Protocols

Forced Swim Test Protocol

The forced swim test (FST), originally developed by Porsolt et al. (1977), is a widely used model for screening antidepressant activity that measures behavioral despair in rodents. [3] The protocol involves placing rodents in an inescapable cylinder of water and measuring immobility time, which decreases following effective antidepressant treatment.

Animals: Male Sprague-Dawley rats (250-280 g) are group-housed under standard laboratory conditions (20-22°C, 12:12 light-dark cycle) with ad libitum access to food and water except during behavioral measurements. [3]

Apparatus: A vertical cylindrical container (height: 40 cm; diameter: 20 cm) filled with water (25°C) to a depth of 15 cm to ensure the rat cannot touch the bottom with its tail or escape. [3]

Drug Administration: Test compounds are administered via intraperitoneal injection following a subacute regimen (three doses over 24 hours). Appropriate vehicle controls must be included. Doses for lofepramine metabolites typically range from 10-20 mg/kg. [3]

Procedure:

- Pre-test session (15 minutes): Rats are placed individually in the cylinder for 15 minutes to induce a state of immobility.

- Dry period: Rats are removed, dried thoroughly, and returned to their home cages.

- Test session (5 minutes): 24 hours after the pre-test session, rats are re-exposed to the apparatus for 5 minutes.

- Behavioral scoring: Immobility time (defined as passive floating with only minimal movements necessary to keep the head above water) is recorded during the 5-minute test session.

Data Analysis: Immobility time is compared between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to vehicle controls indicates antidepressant activity.

This protocol allows for rapid screening of potential antidepressant compounds and can be incorporated into experimental designs that utilize the same animals for multiple tests, with FST measurements occurring after different periods of drug administration than other behavioral tests. [3]

Olfactory Bulbectomy Model Protocol

The olfactory bulbectomized (OB) rat model produces behavioral, neurochemical, and immunological alterations that reverse following chronic antidepressant treatment, providing strong predictive validity for antidepressant activity. [5] [3]

Animals: Male Sprague-Dawley rats (200-220 g at time of surgery) are individually housed after the surgical procedure under standard laboratory conditions. [3]

Surgical Procedure:

- Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine combination).

- Head fixation: The head is fixed in a stereotaxic apparatus with the skull positioned horizontally.

- Craniotomy: Bilateral burr holes are drilled at coordinates 7 mm anterior to bregma and 2 mm lateral to the midline.

- Bulbectomy: The olfactory bulbs are aspirated using a blunt needle connected to a vacuum system.

- Hemostasis: The cavity is filled with hemostatic material to control bleeding.

- Sham operations: Control animals undergo identical procedures without bulb removal.

- Recovery: Animals are allowed 14 days for recovery before behavioral testing.

Drug Treatment: Test compounds are administered for 14 days following recovery from surgery. Doses for lofepramine typically range from 20-30 mg/kg, while desipramine shows effects at 10 mg/kg. [5] [3]

Behavioral Testing: The "open field" test is conducted to assess hyperactivity:

- Apparatus: A square arena (60 × 60 cm) with walls 40 cm high.

- Procedure: Rats are placed individually in the center and allowed to explore for 5 minutes.

- Measurements: Locomotor activity (number of line crossings), rearing behavior, and defecation are recorded.

Data Analysis: Bulbectomized rats typically display significant hyperactivity compared to sham-operated controls. Effective antidepressant treatment attenuates this hyperactivity, with results analyzed using ANOVA followed by appropriate post-hoc tests.

This model is particularly valuable for differentiating effects between lofepramine and its metabolites, as demonstrated in studies showing differential potency in attenuating OB-induced hyperactivity. [5]

Figure 2: Experimental Workflow for Evaluating Lofepramine in Animal Models - This diagram outlines the key decision points and methodological approaches for assessing lofepramine's antidepressant activity across different behavioral paradigms.

Research Applications and Safety Considerations

Research Applications

Lofepramine's unique pharmacological profile makes it particularly valuable for several research applications. Its selective noradrenergic action provides a useful tool for investigating the specific role of norepinephrine systems in depression and antidepressant response. [1] [6] The compound's prodrug characteristics offer insights into how metabolic transformation influences pharmacological activity and timing of effects. Additionally, lofepramine's favorable safety profile compared to traditional TCAs makes it suitable for long-term studies where cumulative side effects might confound results. [2] [1]

Recent research has explored lofepramine in combination therapies for treatment-resistant conditions. In multiple sclerosis patients, combination therapy with lofepramine, phenylalanine, and vitamin B12 demonstrated small but significant improvements in disability scores, including the Expanded Disability Status Scale (EDSS) and the Guys Neurological Disability Scale (GNDS). [1] These findings suggest potential applications beyond traditional depression models, particularly in conditions where neuroinflammation may contribute to pathophysiology.

Safety and Toxicity Considerations

While lofepramine demonstrates improved safety compared to earlier TCAs, particularly regarding cardiotoxicity, researchers should note several important considerations. Hepatic toxicity has been reported, including reversible liver damage, hepatitis, and hepatic failure in some cases. [1] Additionally, a large cohort study found lofepramine was associated with a significantly increased risk of myocardial infarction (adjusted hazard ratio 3.07) during the first year of follow-up, suggesting careful cardiovascular monitoring is warranted in research settings. [7]

From a practical research perspective, lofepramine's activating properties early in treatment may be unpleasant for some patients, and sleep disturbances typically do not improve until the underlying depression remits. [1] These clinical characteristics should inform the design of animal studies, particularly regarding dosing schedules and outcome measure selection.

Conclusion

Lofepramine represents a valuable tool for investigating noradrenergic mechanisms in depression and antidepressant response. Its evaluation through standardized animal models including the forced swim test, olfactory bulbectomy paradigm, and chronic stress models has provided important insights into its mechanism of action and temporal pattern of effects. The evidence clearly indicates that lofepramine functions as a prodrug whose antidepressant efficacy is largely mediated through its active metabolites, particularly desipramine.

The comprehensive protocols outlined in this document provide researchers with detailed methodologies for assessing lofepramine's antidepressant activity across multiple validated models. These approaches allow for differentiation between acute and chronic effects, assessment of preventive versus reversal properties, and investigation of specific symptom domains such as anhedonia. As research continues to evolve, lofepramine's favorable safety profile and selective pharmacological actions continue to make it a useful compound for investigating novel approaches to depression treatment, particularly in cases where noradrenergic mechanisms are implicated or where traditional TCA side effects present significant limitations.

References

- 1. Lofepramine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Lofepramine. A review of its pharmacodynamic and ... [pubmed.ncbi.nlm.nih.gov]

- 3. An investigation of the antidepressant properties ... [sciencedirect.com]

- 4. for the study of Animal models antidepressant activity [pubmed.ncbi.nlm.nih.gov]

- 5. studies on the olfactory bulbectomized rat model ... [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]

- 7. Antidepressant use and risk of cardiovascular outcomes in ... [pmc.ncbi.nlm.nih.gov]

⚬ Lofepramine Metabolism and Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic and metabolic characteristics of lofepramine based on the available data.

| Parameter | Summary of Available Data |

|---|---|

| Primary Metabolism | Hepatic, via Cytochrome P450 enzymes (including CYP2D6) [1] [2]. |

| Key Active Metabolite | Desipramine (a secondary-amine TCA) [1] [2]. |

| Role of Metabolite | Lofepramine is rapidly converted to desipramine, and its antidepressant effect is largely attributed to this active metabolite [1]. |

| Protein Binding | Extensive (~99%) [2]. |

| Elimination Half-life | Parent compound: Up to 5 hours; Active metabolites: 12-24 hours [2]. |

⚬ Potential for Drug-Drug Interactions (DDIs)

Lofepramine has the potential to be involved in pharmacokinetic drug-drug interactions, primarily through two mechanisms: as a victim drug whose metabolism is altered, and as a perpetrator drug that may inhibit the metabolism of others.

Lofepramine as a Victim Drug: Its plasma concentration can be affected by drugs that inhibit or induce the CYP enzymes responsible for its metabolism.

Lofepramine as a Perpetrator Drug: The pharmacodynamic profile of lofepramine and its metabolite suggests caution when co-administered with other drugs.

- Concomitant use with altretamine, diuretics, or diazoxide may enhance hypotensive effects [2].

- It may inhibit the metabolism of certain anticoagulants (blood thinners), potentially increasing the risk of bleeding [2].

- Increased sedative effects can occur with concurrent use of alcohol, anxiolytics, and hypnotics [2].

⚬ Key Safety and Hepatotoxicity Considerations

A critical safety consideration for lofepramine is its potential for hepatotoxicity. Prospective studies recommend monitoring liver function tests (LFTs) for at least the first 12 weeks of treatment, as hepatic reactions, including reversible liver damage, hepatitis, and hepatic failure, have been reported [3] [1].

Proposed Framework for Investigating CYP Inhibition

To guide your research, the following workflow outlines a standard approach for characterizing a drug's interaction with Cytochrome P450 enzymes. This model can be adapted for lofepramine.

Figure 1. A proposed workflow for the experimental assessment of lofromepine's inhibition potential against major Cytochrome P450 isoforms.

Information Gaps and Research Path Forward

The major gap identified is the lack of publicly available, primary study data detailing the experimental conditions and results of lofepramine's direct inhibition of specific CYP enzymes. To build complete Application Notes, the following research is needed:

- In Vitro Inhibition Screening: Conduct studies using human liver microsomes or recombinant CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are inhibited by lofepramine and its major metabolite, desipramine.

- Mechanism Elucidation: For identified inhibitory interactions, perform follow-up experiments (e.g., with and without pre-incubation with NADPH) to distinguish between reversible inhibition and mechanism-based inactivation, as the clinical management strategies differ significantly [4].

- Quantitative Kinetics: Determine the inhibition constants (Ki and IC50 values) for potent interactions. This quantitative data is essential for predicting the likelihood of clinically significant in vivo drug-drug interactions [4].

References

Application Notes: Investigating Lofepramine Protein Binding and Receptor Affinity

1. Introduction Lofepramine is a tricyclic antidepressant (TCA) known for its favorable side-effect profile compared to earlier TCAs [1]. A critical aspect of its pharmacology is its high protein binding capacity, reported to be approximately 99% [1]. This high level of binding significantly influences its free concentration, distribution, metabolism, and eventual pharmacological activity. Therefore, precise assay methods to determine its binding to proteins like human serum albumin (HSA) and α1-acid glycoprotein (AGP), as well as specific receptor targets, are essential for accurate pharmacokinetic and pharmacodynamic modeling in drug development.

2. Key Binding Characteristics and Data Summary The following tables summarize quantitative binding data for lofepramine and its active metabolite, desipramine.

Table 1: General Pharmacokinetic and Binding Profile of Lofepramine

| Parameter | Value | Note / Reference |

|---|---|---|

| Protein Binding | ~99% | [1] |

| Bioavailability | ~7% | [1] |

| Metabolism | Hepatic (via CYP2D6, etc.) | [1] |

| Primary Metabolite | Desipramine | [1] |

Table 2: Receptor Binding Affinity (Ki in nM) of Lofepramine and Desipramine

| Target Receptor | Lofepramine (Ki, nM) | Desipramine (Ki, nM) | Species | Source |

|---|---|---|---|---|

| NET (Norepinephrine Transporter) | 5.4 | 0.63 - 3.5 | Human | [1] |

| SERT (Serotonin Transporter) | 70 | 17.6 - 163 | Human | [1] |

| Muscarinic Acetylcholine (M-ACh) | 67 | 66 - 198 | Human | [1] [2] |

| Histamine H1 Receptor | 245 - 360 | 60 - 110 | Human | [1] |

| α1-Adrenoceptor | 100 | 23 - 130 | Human | [1] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from studies determining the anticholinergic activity of TCAs in human tissue [2].

1. Objective To determine the inhibition constant (Kᵢ) of lofepramine for muscarinic cholinergic receptors in a membrane preparation from human parotid gland.

2. Materials

- Tissue Source: Membrane preparation from human parotid gland (can be substituted with rabbit submandibular gland for validation) [2].

- Radioligand: Tritiated quinuclidinyl benzilate (³H-QNB). The study used a Kᴅ of 33 pM for human parotid gland [2].

- Test Compounds: Lofepramine, desipramine, imipramine, amitriptyline (for comparative analysis).

- Buffers: Standard binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Equipment: Cell harvester, scintillation counter, liquid scintillation cocktail.

3. Methodology

- Membrane Preparation: Homogenize fresh or frozen human parotid gland tissue in ice-cold buffer. Centrifuge the homogenate at high speed (e.g., 40,000g for 20 min). Wash the pellet and resuspend in buffer to a final protein concentration of ~1 mg/mL [2].

- Saturation Binding: Perform preliminary experiments with varying concentrations of ³H-QNB to confirm the Kᴅ and Bₘₐₓ (maximum number of binding sites) in your membrane preparation.

- Competition Binding:

- Incubate a fixed, saturating concentration of ³H-QNB with the membrane preparation.

- Add increasing concentrations of lofepramine (and other TCAs for comparison) to a series of test tubes.

- Run the assay in triplicate. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of atropine or unlabeled QNB).

- Incubate to equilibrium (typically 60-90 minutes at 25°C).

- Terminate the reaction by rapid filtration under vacuum through glass fiber filters to separate bound from free radioligand.

- Wash filters with ice-cold buffer, place in scintillation vials, add cocktail, and count radioactivity.

4. Data Analysis

- Calculate specific binding for each concentration of lofepramine.

- Use non-linear regression analysis to fit the data and determine the IC₅₀ (concentration of lofepramine that inhibits 50% of specific radioligand binding).

- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of free ³H-QNB and Kᴅ is its dissociation constant [2].

Protocol 2: General Method for Plasma Protein Binding Determination

While a specific method for lofepramine was not detailed, the following is a standard protocol using equilibrium dialysis, applicable for determining its 99% binding.

1. Objective To measure the extent of lofepramine binding to human plasma proteins.

2. Materials

- Equilibrium Dialysis Device: Multi-well dialyzer with semi-permeable membranes (e.g., 10-14 kDa MWCO).

- Matrix: Human plasma (heparinized or citrated).

- Test Compound: Lofepramine (³H-labeled for easy detection, or use cold compound with HPLC-MS/MS analysis).

- Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

- Equipment: Orbital shaker incubator, LC-MS/MS system or scintillation counter.

3. Methodology

- Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. Fill one side (plasma chamber) with plasma spiked with a known concentration of lofepramine. Fill the other side (buffer chamber) with an equal volume of PBS.

- Equilibration: Seal the dialysis device and incubate with gentle shaking at 37°C for 4-8 hours (or until equilibrium is established).

- Sampling: After incubation, carefully withdraw aliquots from both the plasma and buffer chambers.

- Analysis: Analyze the concentration of lofepramine in both chambers using a validated bioanalytical method like LC-MS/MS. If using a radiolabeled compound, mix aliquots with scintillation fluid and count.

4. Data Analysis

- Calculate the fraction unbound (fᵤ) and fraction bound (f_b) as follows:

- fᵤ = [Lofepramine] in buffer chamber / [Lofepramine] in plasma chamber

- f_b = 1 - fᵤ

- % Protein Bound = f_b × 100

Signaling and Experimental Pathways

The following diagram illustrates the core concepts of lofepramine's action and the experimental workflow for the radioligand binding assay.

References

Comprehensive Application Notes and Protocols for Lofepramine Metabolic Stability Testing in Drug Development

Introduction and Background

Lofepramine is a tricyclic antidepressant (TCA) with a distinct pharmacological and metabolic profile that differentiates it from earlier TCAs. As drug development advances toward more sophisticated compounds, understanding metabolic stability becomes crucial in early-stage screening. Metabolic stability refers to the percentage of parent compound lost over time in the presence of metabolically active test systems, serving as a key predictor of in vivo hepatic clearance. For lofepramine, which undergoes extensive hepatic transformation to active metabolites including desipramine, characterizing its metabolic fate is essential for predicting pharmacokinetic behavior and potential drug-drug interactions [1] [2].

The metabolism of lofepramine illustrates why metabolic stability testing has become a cornerstone of modern drug discovery pipelines. Unlike first-generation TCAs, lofepramine offers a improved safety profile, particularly in overdose situations, which is partially attributable to its specific metabolic pathway [3] [2]. These characteristics make lofepramine an excellent model compound for studying TCA metabolism and for demonstrating the value of comprehensive metabolic screening assays in lead optimization and candidate selection processes.

Metabolic Pathways of Lofepramine

Phase I Metabolism

Lofepramine undergoes complex hepatic biotransformation primarily through cytochrome P450-mediated reactions. The major metabolic pathways include hydroxylation and demethylation processes that produce both active and inactive metabolites. Comparative studies with imipramine reveal that both compounds share three common metabolites: desipramine (DMI), 2-hydroxydesipramine (2-OH-DMI), and didesmethylimipramine (DDMI). However, lofepramine metabolism also generates three unique tricyclic metabolites, tentatively identified as 2-hydroxylofepramine and desmethyllofepramine based on comparisons with authentic reference compounds [1].

A distinctive feature of lofepramine metabolism is the elevated ratio of DDMI to DMI compared to imipramine. This phenomenon likely results from parallel metabolic pathways where DDMI formation occurs via both DMI and desmethyllofepramine routes, creating a more complex metabolic pattern than observed with other TCAs. This metabolic profile may contribute to lofepramine's unique therapeutic characteristics and reduced side effect burden compared to earlier generation tricyclic antidepressants [1].

Metabolite Identification and Characterization